2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

Catalog No.
S14153293
CAS No.
M.F
C7H6ClF2NO
M. Wt
193.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

Product Name

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol

IUPAC Name

2-(6-chloropyridin-3-yl)-2,2-difluoroethanol

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

InChI

InChI=1S/C7H6ClF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2

InChI Key

OQQOZZSGUMKRFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CO)(F)F)Cl

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is an organic compound characterized by its unique structure that includes a chlorinated pyridine ring and a difluoroethanol moiety. Its molecular formula is C8H8ClF2NOC_8H_8ClF_2NO and it has a molecular weight of approximately 207.6 g/mol. The compound's structure plays a crucial role in its reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and agrochemicals.

  • Oxidation: 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol can be oxidized to produce ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can also be reduced to yield different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its interactions with specific receptors. The compound's structural features allow it to engage in various biological pathways, potentially influencing metabolic processes and cellular responses.

The synthesis of 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 6-chloropyridine and a suitable difluoroethanol precursor.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often requiring specific temperatures and the presence of catalysts to facilitate the formation of the desired product.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds.

In industrial settings, optimized methods may be used to enhance yield and efficiency, including continuous flow reactors.

2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has several applications:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding, contributing to drug discovery efforts.
  • Agrochemicals: It may be involved in the development of active ingredients for agricultural applications.

Studies on the interactions of 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol with biological targets reveal its mechanism of action. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. These interactions are crucial for understanding its potential therapeutic applications and effects on metabolic pathways.

Several compounds share structural similarities with 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
3-(6-Chloropyridin-2-yl)-3,3-difluoropropan-1-olContains a similar chloropyridine moietyUsed in enzyme studies
N-((6-Chloropyridin-3-yl)methyl)-2,2-difluoroethanamineSimilar difluorinated structureFocused on agrochemical applications
Indole DerivativesAromatic structures with diverse biological activitiesKnown for varied pharmacological properties

Uniqueness

What sets 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol apart from these similar compounds is its specific combination of a chloropyridine ring and difluoroethanol group. This unique structural configuration imparts distinct chemical properties that are advantageous for specific applications in both research and industry.

Catalytic Cyclization Strategies for Pyridine Core Assembly

The pyridine core in 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is central to its molecular architecture. Transition-metal-catalyzed [2+2+2] cycloaddition has emerged as a cornerstone for constructing polysubstituted pyridines. Cobalt-based systems, in particular, offer advantages in cost and regioselectivity compared to noble metals like rhodium or iridium.

In intramolecular cyclization, a diyne-nitrile precursor undergoes Co-catalyzed cycloaddition to form the pyridine ring. The nitrile group acts as a directing moiety, ensuring precise alignment of the alkyne units. For example, a propargyl-substituted nitrile precursor can cyclize to yield a 6-chloropyridin-3-yl scaffold under Co(I) catalysis. The reaction proceeds via oxidative coupling of two alkyne units with the nitrile, forming a metallocyclopentadiene intermediate that reductive eliminates to release the pyridine product. Regioselectivity is governed by steric and electronic factors: electron-withdrawing substituents (e.g., chlorine at the 6-position) direct alkyne insertion to favor the observed substitution pattern.

Intermolecular variants employ alkynes and nitriles in a stepwise assembly. A Co(II) precatalyst, activated by zinc powder, facilitates the coupling of terminal alkynes with acetonitrile derivatives. This method allows modular incorporation of substituents, enabling the introduction of chlorine at the 6-position through judicious choice of nitrile precursors.

Table 1: Comparative Yields in Pyridine Cyclization Strategies

MethodCatalystSubstrateYield (%)Regioselectivity (para:meta)
IntramolecularCo(I) Cp*Diyne-nitrile78–929:1
IntermolecularCo(II)/ZnAlkyne + chloronitrile65–857:1

Late-Stage Fluorination Techniques in Aliphatic Chain Functionalization

Introducing the 2,2-difluoro motif into the ethan-1-ol chain demands methodologies that balance reactivity and selectivity. Traditional electrophilic fluorination reagents (e.g., Selectfluor®) often suffer from over-fluorination or poor functional group tolerance. A metal-free, photochemical approach using ammonium fluoride and iodine catalysis addresses these limitations.

The strategy leverages nitrogen-directed C–H activation. A primary amine in the ethanolamine chain coordinates with molecular iodine, forming a nitrogen-iodine (N–I) bond. Under visible light irradiation, homolytic cleavage generates a nitrogen-centered radical, which abstracts a hydrogen atom from a tertiary C–H site. The resultant carbon radical combines with fluoride ions from ammonium fluoride, yielding the difluoro product. This method achieves >90% selectivity for tertiary sites, avoiding competing fluorination at benzylic or secondary positions.

Critical to this process is the iodine catalyst’s role in mediating radical formation. The N–I bond’s low dissociation energy (~30 kcal/mol) permits cleavage under mild conditions (25–40°C), while ammonium fluoride’s nucleophilicity ensures efficient fluoride delivery. The reaction’s scalability is enhanced by its compatibility with continuous-flow photoreactors, which mitigate side reactions from prolonged light exposure.

Mechanistic Pathway for Photochemical Fluorination

  • Iodine Coordination: Ethanolamine derivative → N–I complex formation.
  • Radical Initiation: Light-induced N–I bond cleavage → nitrogen radical.
  • Hydrogen Abstraction: Tertiary C–H → carbon radical.
  • Fluorine Transfer: Fluoride addition → 2,2-difluoroethan-1-ol intermediate.

Alkylation Dynamics in Ethanolamine Derivative Formation

The ethanolamine moiety in 2-(6-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol necessitates selective N-alkylation to avoid over-alkylation or O-alkylation byproducts. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables monoalkylation under biphasic conditions.

In a typical procedure, monoethanolamine (MEA) reacts with alkyl bromides in a toluene/water mixture. The TBAB catalyst shuttles hydroxide ions into the organic phase, deprotonating MEA to form a reactive alkoxide. This species undergoes nucleophilic substitution with the alkyl bromide, yielding the mono-N-alkylated product. Excess alkyl bromide or prolonged reaction times favor dialkylation, but stoichiometric control (1:1 MEA:alkyl bromide) limits this to <5%.

Key Factors Influencing Alkylation Efficiency

  • Solvent Polarity: Toluene’s low polarity minimizes ion pairing, enhancing alkoxide nucleophilicity.
  • Catalyst Loading: 5 mol% TBAB optimizes interfacial ion transfer without emulsion formation.
  • Temperature: 60–70°C balances reaction rate and catalyst stability.

Table 2: Alkylation Outcomes Under Varied Conditions

Alkyl BromideTBAB (mol%)Time (h)Monoalkylation Yield (%)Dialkylation Yield (%)
Methyl54893
Ethyl56855
Benzyl108788

Solvent Systems and Phase-Transfer Catalysis Optimization

The integration of pyridine fluorination and ethanolamine alkylation necessitates solvent systems that accommodate disparate reactivity profiles. Phase-transfer catalysis proves indispensable for reconciling hydrophilic (fluoride ions) and hydrophobic (alkyl halides) reactants.

In the fluorination step, a dichloromethane/water biphasic system facilitates iodide recycling. The iodine catalyst partitions into the organic phase, while ammonium fluoride remains aqueous. TBAB (5 mol%) transports fluoride ions across the interface, ensuring continuous radical quenching. For alkylation, a toluene/water system with TBAB promotes hydroxide transfer, enabling efficient alkoxide generation.

Optimization Criteria for PTC Systems

  • Partition Coefficients: Solvents must exhibit strong differential solubility for reactants and catalysts.
  • Ion-Pair Dissociation: Low-polarity solvents (e.g., toluene) weaken ion pairing, enhancing nucleophile activity.
  • Catalyst Stability: Quaternary ammonium salts with long alkyl chains resist thermal degradation.

Case Study: Sequential Fluorination-Alkylation

  • Fluorination: 2-Chloroethanol in CH₂Cl₂/H₂O with NH₄F, I₂, TBAB → 2,2-difluoroethanol (82% yield).
  • Alkylation: Difluoroethanol + 6-chloropyridin-3-yl bromide in toluene/H₂O with TBAB → target compound (76% yield).

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

193.0105978 g/mol

Monoisotopic Mass

193.0105978 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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